![molecular formula C₂₃H₃₀F₂N₂O B1662710 (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide CAS No. 248922-46-5](/img/structure/B1662710.png)
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide
Descripción general
Descripción
This compound is a pentanamide with a complex substitution pattern. It has a 4,4-bis(4-fluorophenyl)butyl group and a methylamino group attached to the carbon next to the amide group. Additionally, there is a methyl group on the fourth carbon of the pentanamide backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The 4,4-bis(4-fluorophenyl)butyl group and the methylamino group would likely be introduced in prior steps, possibly through reactions involving organometallic reagents .Molecular Structure Analysis
The molecule contains an amide functional group, which is planar and can participate in hydrogen bonding. The presence of the fluorophenyl groups adds aromaticity to the molecule and the fluorine atoms are highly electronegative, which could influence the molecule’s reactivity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the fluorine atoms on the phenyl rings could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents. The fluorophenyl groups could also influence the compound’s properties, as fluorine is highly electronegative .Aplicaciones Científicas De Investigación
Anticonvulsant Research
- Synthesis of Fluorobenzenamides for Anticonvulsant Activity : A study by Meza-Toledo et al. (2008) explored the synthesis of DL-fluorobenzenamides, including compounds similar to (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide, for their anticonvulsant activity. These compounds showed promising results in seizure control, comparable to phenobarbital, a known anticonvulsant drug (Meza-Toledo et al., 2008).
Synthesis and Pharmaceutical Applications
- Synthesis in Neuroleptic Agents : Botteghi et al. (2001) discussed the synthesis of key intermediates containing 4,4-bis(p-fluorophenyl)butyl groups, which are integral in the production of neuroleptic agents such as Fluspirilen and Penfluridol (Botteghi et al., 2001).
- Key Intermediate in Atorvastatin : Zhou Kai (2010) highlighted the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in the production of atorvastatin, a widely used cholesterol-lowering medication (Zhou Kai, 2010).
Neurotransmitter Research
- Impact on Neurotransmitter Uptake and Release : A study by Pettersson (1995) examined novel diphenylbutylpiperazinepyridyl derivatives, structurally related to (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide, and their effects on neurotransmitter (serotonin, noradrenaline, dopamine) uptake and release in the brain (Pettersson, 1995).
Anticholinergic Activity Research
- Synthesis and Anticholinergic Activity : Research by Oyasu et al. (1994) involved the synthesis of stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide and their evaluation for anticholinergic activity. These compounds are structurally related and offer insights into the therapeutic potential of similar compounds (Oyasu et al., 1994).
Cholesterol Absorption Inhibition Research
- Potential Cholesterol Absorption Inhibition : Guillon et al. (2000) described the synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide as a potential new cholesterol absorption inhibitor, highlighting the significance of similar compounds in cholesterol management (Guillon et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



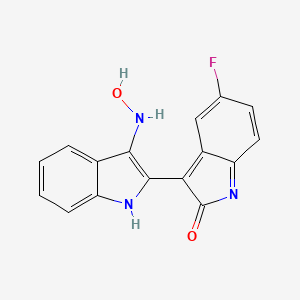
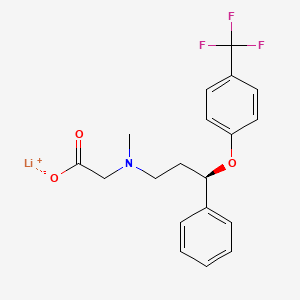
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
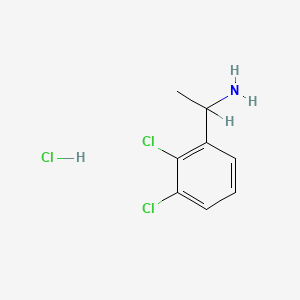
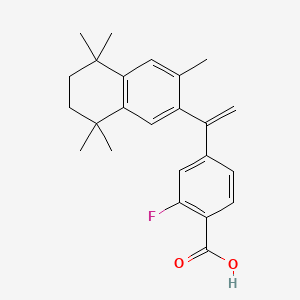
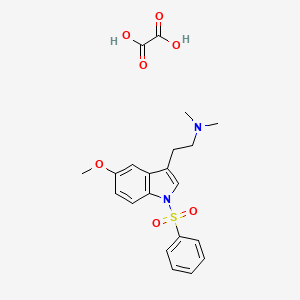
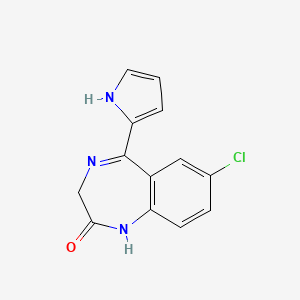
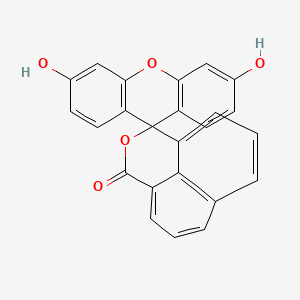
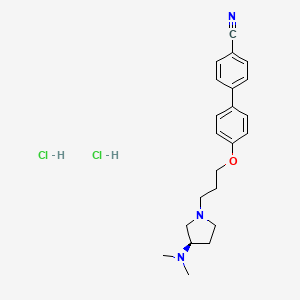
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
![3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide](/img/structure/B1662642.png)
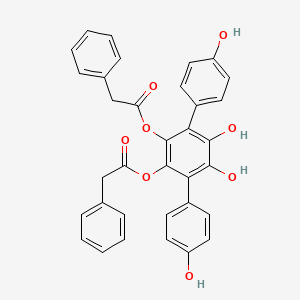
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)